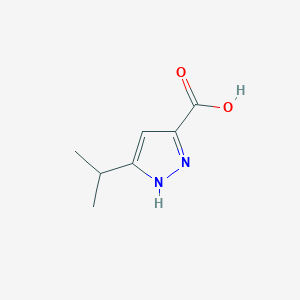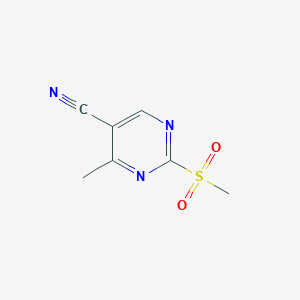
4-Nitropiperidine
Overview
Description
4-Nitropiperidine is an organic compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms The nitro group is attached to the fourth carbon atom in the ring
Mechanism of Action
Target of Action
4-Nitropiperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . .
Mode of Action
It’s suggested that sterically hindered 4-nitropiperidines may adopt a boat conformation, stabilized by an intramolecular electrostatic bond between the free electron pair of the 1-nitrogen and the nitro nitrogen .
Biochemical Pathways
It’s known that piperidine derivatives are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .
Pharmacokinetics
The pharmacokinetic properties of a drug molecule play a crucial role in drug discovery and chemical safety assessment .
Result of Action
Piperidine derivatives have been associated with various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the synthesis of nitration products like this compound can lead to the formation of hot spots and, as a result, to the formation of undesired by-products and low productivity due to inefficient mixing and poor heat transfer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitropiperidine can be synthesized through several methods. One common approach involves the nitration of piperidine. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid side reactions and ensure high yield .
Industrial Production Methods: In industrial settings, continuous flow synthesis is often employed to produce this compound. This method minimizes the accumulation of highly energetic intermediates, enhancing safety and efficiency. The continuous flow process involves the nitration of piperidine in a controlled environment, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Nitropiperidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4-Aminopiperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Oxidation: Oxidized derivatives of piperidine.
Scientific Research Applications
4-Nitropiperidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-Nitropiperidine can be compared with other nitro-substituted piperidines and piperidine derivatives:
4-Nitropyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.
4-Aminopiperidine: The reduced form of this compound, used in the synthesis of various drugs and agrochemicals.
Piperidine: The parent compound, widely used in organic synthesis and as a precursor for many pharmaceuticals.
The uniqueness of this compound lies in its specific reactivity due to the presence of the nitro group, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
4-nitropiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-7(9)5-1-3-6-4-2-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXZCNQZUBIVHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)



![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-acetyl chloride](/img/structure/B3164301.png)


![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B3164323.png)

![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)


